molecular formula C10H11ClN2O B6246678 3-(4-chlorophenyl)azetidine-1-carboxamide CAS No. 231954-51-1

3-(4-chlorophenyl)azetidine-1-carboxamide

Cat. No.: B6246678
CAS No.: 231954-51-1
M. Wt: 210.7
InChI Key:
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Description

3-(4-chlorophenyl)azetidine-1-carboxamide is a synthetic organic compound with the molecular formula C10H11ClN2O It features an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a 4-chlorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups.

    Introduction of the 4-Chlorophenyl Group: This step often involves the use of 4-chlorobenzyl chloride or 4-chlorobenzyl bromide in a nucleophilic substitution reaction with the azetidine ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

3-(4-chlorophenyl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)azetidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can provide a rigid scaffold that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylazetidine-1-carboxamide: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    3-(4-Fluorophenyl)azetidine-1-carboxamide: The fluorine substituent can alter the compound’s electronic properties and interactions with biological targets.

    3-(4-Methylphenyl)azetidine-1-carboxamide: The methyl group can influence the compound’s hydrophobicity and metabolic stability.

Uniqueness

3-(4-chlorophenyl)azetidine-1-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and specificity. The chlorine atom can participate in halogen bonding, influencing the compound’s interactions with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

231954-51-1

Molecular Formula

C10H11ClN2O

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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